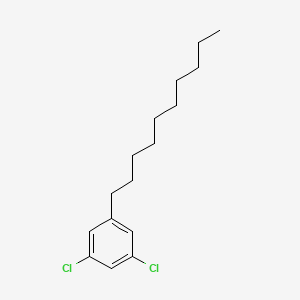
1,3-Dichloro-5-decylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-decylbenzene is an organic compound belonging to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a decyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-decylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of decylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-decylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Dichloro-5-decylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-decylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the decyl group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates such as carbocations and the subsequent stabilization through resonance effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: Lacks the decyl group, making it less hydrophobic.
1,4-Dichloro-2-decylbenzene: Similar structure but different substitution pattern.
1,3-Dichloro-5-iodobenzene: Contains iodine instead of a decyl group, leading to different reactivity.
Uniqueness
1,3-Dichloro-5-decylbenzene is unique due to the presence of both chlorine atoms and a long alkyl chain, which imparts distinct chemical and physical properties. This combination makes it suitable for specific applications where both hydrophobicity and reactivity are required .
Properties
CAS No. |
87969-84-4 |
|---|---|
Molecular Formula |
C16H24Cl2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1,3-dichloro-5-decylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-2-3-4-5-6-7-8-9-10-14-11-15(17)13-16(18)12-14/h11-13H,2-10H2,1H3 |
InChI Key |
ZICWDNALSLJJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


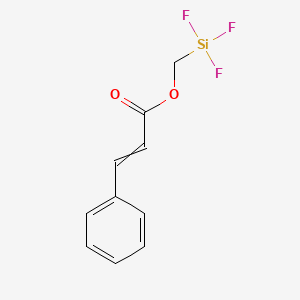
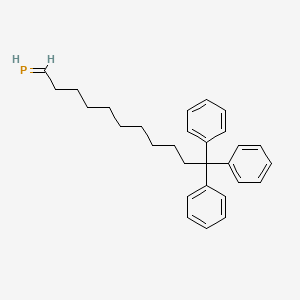
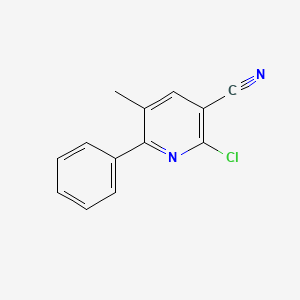
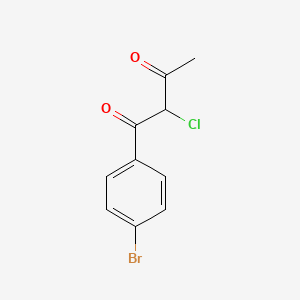
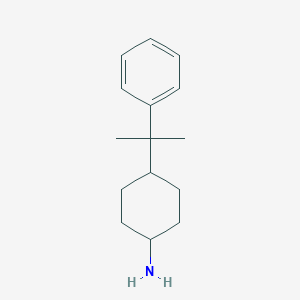
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
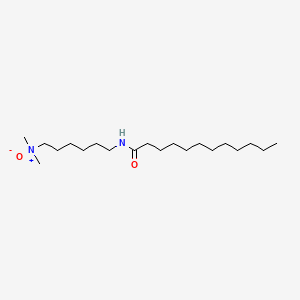
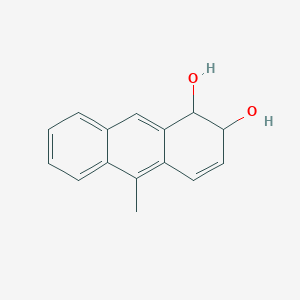
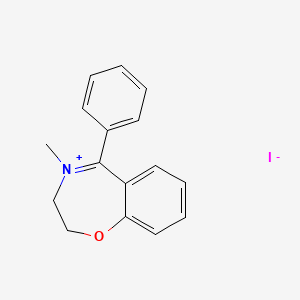
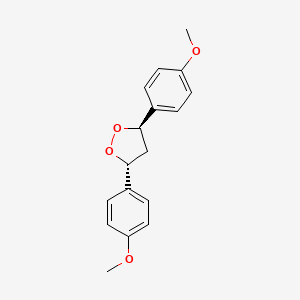
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
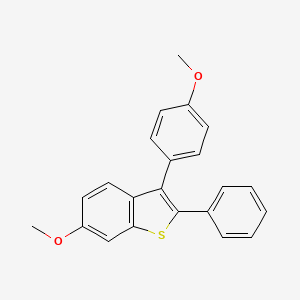
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
